![molecular formula C8H13N3O B1489293 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-ol CAS No. 2092816-45-8](/img/structure/B1489293.png)
1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-ol
Overview
Description
The compound “1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-ol” likely belongs to a class of organic compounds known as amines, which are organic compounds that contain nitrogen . Amines are often used in the pharmaceutical industry and in research .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring (a five-membered ring with two nitrogen atoms) attached to a cyclopropyl group (a three-membered carbon ring) and a 2-aminoethyl group (a two-carbon chain with an amino group). The exact structure would depend on the specific locations of these groups on the pyrazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Green Synthesis Approaches
- The solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles demonstrates a green chemistry approach, highlighting the environmental benefits of reducing solvent use in chemical synthesis processes (H. Al-Matar et al., 2010).
Reactivity and Synthesis Techniques
- Research on the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylation shows the potential of these compounds in creating complex molecular structures without degrading sensitive functional groups (A. Sidhom et al., 2018).
Potential for Drug Development
- The synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors demonstrates the therapeutic applications of such compounds in designing new drugs with specific biological activities (Meena V Patel et al., 2004).
Heterocyclic Analogues Synthesis
- An efficient approach to synthesizing heterocyclic analogues of Xanthone showcases the versatility of pyrazolone derivatives in generating diverse chemical structures for potential applications in materials science and pharmaceuticals (G. Eller et al., 2006).
Antioxidant and Anticancer Activities
- Studies on the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their evaluation for antioxidant and anticancer activities highlight the bioactivity potential of pyrazolone derivatives, indicating their usefulness in developing novel therapeutic agents (José Eduardo Cadena-Cruz et al., 2021).
Novel Antipsychotic Agents
- The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents provides insight into the design of new drugs that do not interact with dopamine receptors, a common target of existing antipsychotics (L D Wise et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-aminoethyl)-5-cyclopropyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-3-4-11-8(12)5-7(10-11)6-1-2-6/h5-6,10H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBDDXGNKUKGRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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